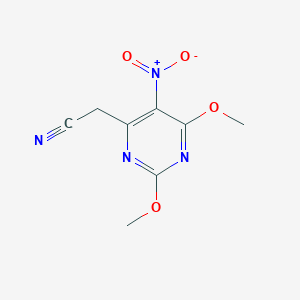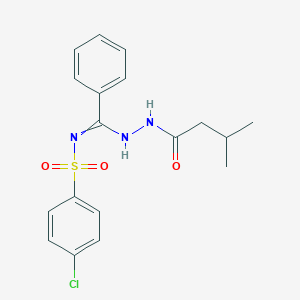![molecular formula C18H21NOS B274343 3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine, commonly known as doxepin, is a tricyclic antidepressant drug that belongs to the class of dibenzoxepin. Doxepin is used for the treatment of depression, anxiety disorders, and insomnia.
Mechanism of Action
Doxepin works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that regulate mood, sleep, and pain perception. Doxepin also blocks the histamine H1 receptor, which is responsible for the sedative effects of the drug.
Biochemical and Physiological Effects:
Doxepin has been found to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. It also has sedative effects due to its histamine H1 receptor blocking activity. Doxepin has been found to have analgesic properties and can reduce pain perception.
Advantages and Limitations for Lab Experiments
Doxepin has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been established. However, it has some limitations in lab experiments as it can interact with other drugs and has a narrow therapeutic index. It is also metabolized by the liver, which can affect its pharmacokinetics.
Future Directions
There is a need for further research on the use of doxepin in the treatment of chronic pain, pruritus, and insomnia. The development of new formulations of doxepin that can improve its bioavailability and reduce its side effects is also an area of future research. The potential use of doxepin in combination with other drugs for the treatment of mood and anxiety disorders is another area of interest. Additionally, further research is needed to understand the long-term effects of doxepin use.
Synthesis Methods
Doxepin can be synthesized by the condensation of 3-dimethylaminopropyl chloride with dibenz[b,e][1,4]oxathiin-11(6H)-one in the presence of a base like sodium hydroxide. The resulting product is then reduced using lithium aluminum hydride to obtain doxepin.
Scientific Research Applications
Doxepin has been extensively studied for its antidepressant and anxiolytic properties. It has been found to be effective in the treatment of major depressive disorder, generalized anxiety disorder, and panic disorder. Doxepin has also been studied for its potential use in the treatment of chronic pain, pruritus, and insomnia.
properties
Molecular Formula |
C18H21NOS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(6H-benzo[c][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H21NOS/c1-19(2)13-7-10-15-14-8-3-5-11-17(14)21-18-12-6-4-9-16(18)20-15/h3-6,8-9,11-12,15H,7,10,13H2,1-2H3 |
InChI Key |
XQIJSWRBJUQUCS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C3O1 |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C3O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)

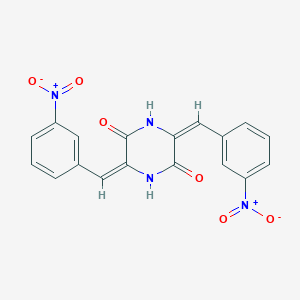

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
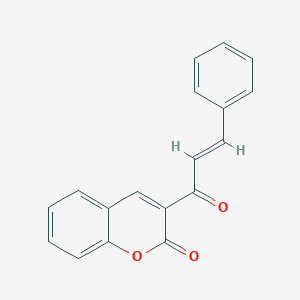
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
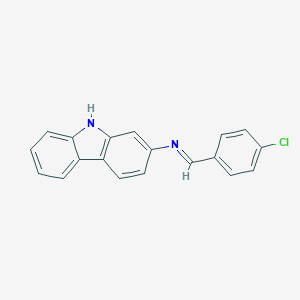
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
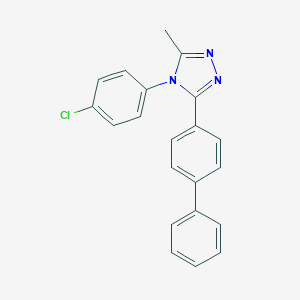
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
